molecular formula C6H4BF3IK B1421233 Potassium 3-iodophenyltrifluoroborate CAS No. 1189097-36-6

Potassium 3-iodophenyltrifluoroborate

Cat. No.: B1421233
CAS No.: 1189097-36-6
M. Wt: 309.91 g/mol
InChI Key: OREURDWJZUTVFM-UHFFFAOYSA-N
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Description

Potassium 3-iodophenyltrifluoroborate is a chemical compound with the molecular formula C6H4BF3IK. It is a solid substance used in various chemical reactions and research applications. This compound is part of the organotrifluoroborate family, which is known for its stability and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-iodophenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-iodophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-iodophenyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted phenyl compound .

Mechanism of Action

The mechanism of action of potassium 3-iodophenyltrifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the trifluoroborate and the halide . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

Potassium 3-iodophenyltrifluoroborate can be compared with other organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate
  • Potassium 2-chlorophenyltrifluoroborate

Uniqueness

What sets this compound apart is its iodine substituent, which makes it particularly useful in substitution and coupling reactions. The presence of the iodine atom enhances its reactivity compared to other trifluoroborates .

Properties

IUPAC Name

potassium;trifluoro-(3-iodophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3I.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREURDWJZUTVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)I)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3IK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189097-36-6
Record name Potassium 3-iodophenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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